A Technical Guide to the Physicochemical Properties of 2-Bromo-3-iodonitrobenzene
A Technical Guide to the Physicochemical Properties of 2-Bromo-3-iodonitrobenzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Bromo-3-iodonitrobenzene is a halogenated nitroaromatic compound with potential applications as a building block in synthetic organic chemistry, particularly in the development of novel pharmaceutical agents. The strategic placement of bromo, iodo, and nitro functionalities on the benzene ring offers multiple reaction sites for derivatization and molecular scaffolding. This guide provides a consolidated overview of its known physicochemical properties, safety data, and outlines standardized, field-proven protocols for its empirical characterization. The objective is to equip researchers with the foundational data and methodologies required for the effective handling, application, and further investigation of this compound.
Chemical Identity and Core Properties
The unique substitution pattern of 2-bromo-3-iodonitrobenzene dictates its reactivity and physical characteristics. Understanding these fundamental properties is the first step in its application for synthetic chemistry and materials science.
| Property | Value | Source(s) |
| IUPAC Name | 2-bromo-1-iodo-3-nitrobenzene | [1][2] |
| CAS Number | 32337-95-4 | [1][2] |
| Molecular Formula | C₆H₃BrINO₂ | [1] |
| Molecular Weight | 327.90 g/mol | [1] |
| Physical Form | Solid | [2] |
| Melting Point | Not available in search results. | |
| Boiling Point | Not available in search results. | |
| InChI Key | NKFATHXREYJOQX-UHFFFAOYSA-N | [2] |
Note: Comprehensive experimental data for properties such as boiling point, density, and detailed solubility are not widely published. The values presented are based on data from chemical suppliers and databases. Empirical verification is strongly recommended.
Safety & Handling
As with any halogenated nitroaromatic compound, 2-bromo-3-iodonitrobenzene must be handled with appropriate caution. The following hazard information is derived from Globally Harmonized System (GHS) classifications.[1][2]
GHS Hazard Statements:
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2][3]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[2][3]
-
P301 + P330 + P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.[3]
-
P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[4]
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3][4]
Handling Rationale: The presence of the nitro group and halogens necessitates handling within a chemical fume hood.[3] Personal protective equipment (PPE), including safety goggles, lab coat, and nitrile gloves, is mandatory to prevent skin and eye irritation.[5][6] Accidental ingestion or inhalation can be harmful, requiring immediate medical attention.[4]
Exemplary Protocols for Physicochemical Characterization
Given the limited published data for this specific molecule, a new user must perform their own characterization. The following section details standard, reliable protocols for determining key properties for a novel compound of this class.
Melting Point Determination
Causality: The melting point is a critical indicator of purity. A sharp melting range (typically < 2°C) is characteristic of a pure crystalline solid, while impurities typically depress and broaden the melting range.[7] This protocol uses a standard digital melting point apparatus.
Workflow for Melting Point Determination
Caption: Standard workflow for preparing a high-quality NMR sample.
Step-by-Step Protocol:
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble (e.g., Chloroform-d, CDCl₃). [8]2. Sample Weighing: Accurately weigh approximately 10-20 mg of 2-bromo-3-iodonitrobenzene into a small, clean vial. [9]3. Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial. [8]Gently vortex or sonicate to ensure the solid is completely dissolved. [8]4. Transfer to NMR Tube: To remove any particulate matter, use a Pasteur pipette with a small plug of cotton or glass wool at the tip to transfer the solution into a clean, dry NMR tube. [10]5. Final Volume Check: Ensure the solvent height in the NMR tube is adequate for the spectrometer being used (typically around 4-5 cm). [11][8]6. Capping and Cleaning: Cap the NMR tube securely. Wipe the outside of the tube with a lint-free tissue (e.g., Kimwipe) to remove any dust or fingerprints. [8]7. Analysis: The sample is now ready for insertion into the NMR spectrometer for data acquisition. The instrument is locked onto the deuterium signal of the solvent and shimmed to optimize magnetic field homogeneity before acquiring the spectrum. [8]
Aqueous Solubility Determination
Causality: Aqueous solubility is a critical parameter in drug development, influencing bioavailability and formulation strategies. [12]Low solubility can be a major hurdle. [13]Both kinetic and thermodynamic methods are used, with the kinetic assay being a high-throughput method for early discovery and the "shake-flask" thermodynamic method being the gold standard for lead optimization. [14][15] Workflow for Kinetic Solubility Assay
Caption: High-throughput kinetic solubility determination workflow.
Step-by-Step Protocol (Shake-Flask Method):
-
System Preparation: Prepare a buffer solution at the desired pH (e.g., phosphate-buffered saline, pH 7.4) to mimic physiological conditions.
-
Sample Addition: Add an excess amount of solid 2-bromo-3-iodonitrobenzene to a known volume of the buffer in a sealed vial. The key is to ensure solid material remains, indicating saturation.
-
Equilibration: Agitate the vial at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to allow the system to reach equilibrium. [16]4. Phase Separation: After equilibration, allow the vial to stand so that the undissolved solid can settle. Alternatively, centrifuge or filter the solution to separate the saturated aqueous phase from the excess solid. [14]5. Quantification: Carefully remove an aliquot of the clear, saturated supernatant.
-
Analysis: Quantify the concentration of the dissolved compound in the aliquot using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS), against a standard curve. [12]7. Reporting: The determined concentration is the thermodynamic solubility of the compound under the specified conditions (e.g., µg/mL or µM).
Conclusion
2-Bromo-3-iodonitrobenzene presents a versatile platform for chemical synthesis due to its trifunctional substitution. While publicly available data on its physicochemical properties is limited, this guide consolidates the known identifiers and safety information. More importantly, it provides robust, standard operating procedures for researchers to empirically determine its melting point, confirm its structure via NMR, and measure its aqueous solubility. Adherence to these protocols will ensure the generation of high-quality, reliable data, facilitating the confident application of this compound in research and development endeavors.
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